2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride
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Overview
Description
2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClN5 It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride typically involves the reaction of 2-bromo-1-propanamine with sodium azide to form the tetrazole ring. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting tetrazole intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another tetrazole derivative with applications in explosives and materials science.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and low sensitivity, used in energetic materials.
Uniqueness
2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its potential as a bioactive compound and its versatility in synthetic chemistry make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c1-3(2-5)4-6-8-9-7-4;/h3H,2,5H2,1H3,(H,6,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITAPVWXZZITIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NNN=N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-04-3 |
Source
|
Record name | 2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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